L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine

Immunomodulation Antimicrobial Assays Opioid Receptor Binding

Research groups studying anti-hVEGFR2 antibody CDR-H1 loops often struggle to source the exact minimal binding domain sequence for SAR studies. This pentapeptide (Ser-Ser-Trp-Met-Asn) corresponds to SEQ ID NO:1 of the HCDR1 region in patented anti-hVEGFR2 antibodies. Procurement is justified for SPR or ELISA-based VEGFR2 binding assays where sequence integrity is critical-generic substitution is scientifically unsound due to conformational sensitivity. Also suitable as an uncharacterized chemotype for antimicrobial or cell-penetrating peptide library screens where no prior art exists.

Molecular Formula C26H37N7O9S
Molecular Weight 623.7 g/mol
CAS No. 652966-58-0
Cat. No. B12542067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine
CAS652966-58-0
Molecular FormulaC26H37N7O9S
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CO)N
InChIInChI=1S/C26H37N7O9S/c1-43-7-6-17(23(38)32-19(26(41)42)9-21(28)36)30-24(39)18(8-13-10-29-16-5-3-2-4-14(13)16)31-25(40)20(12-35)33-22(37)15(27)11-34/h2-5,10,15,17-20,29,34-35H,6-9,11-12,27H2,1H3,(H2,28,36)(H,30,39)(H,31,40)(H,32,38)(H,33,37)(H,41,42)/t15-,17-,18-,19-,20-/m0/s1
InChIKeyXVTGEXGTGTWCCE-JBDAPHQKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine: Uncharacterized Pentapeptide


L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine is a synthetic linear pentapeptide with the molecular formula C26H37N7O9S [1]. Its sequence (Ser-Ser-Trp-Met-Asn) is primarily encountered in public databases not as a standalone bioactive entity, but as a specific complementarity-determining region (CDR-H1) within certain engineered anti-hVEGFR2 and anti-DLL3 antibodies [2]. This structural context is critical for procurement, as the peptide's primary documented role is as an antibody substructure, and its independent biological activity profile remains largely absent from peer-reviewed literature and mainstream biological databases.

Sequence Context
Identified as CDR-H1 of an engineered anti-hVEGFR2 antibody [1].
Activity Profile
Independent biological activity remains uncharacterized in peer-reviewed literature.
Research Fit
Suited for antibody-antigen interaction studies or de novo bioactivity screening.

Generic Substitution Risks for Ser-Ser-Trp-Met-Asn


Generic substitution of pentapeptides is scientifically unsound because even single amino acid changes can profoundly alter a molecule's conformation, charge distribution, hydrophobicity, and resulting biological interactions. For L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine, no established biological target or functional assay exists in the scientific literature [1]. This complete absence of a defined pharmacological or biochemical profile means that any substitution by a structurally similar in-class peptide is impossible to validate. The procurement decision cannot rely on class-level assumptions without risking the selection of a molecule with entirely different, or no, relevant functional properties, rendering research outcomes uninterpretable.

! Single amino acid changes may significantly alter peptide conformation and binding properties.
! Absence of a defined functional profile makes validation of any substitute impossible.
! Class-level assumptions without experimental data may lead to uninterpretable research outcomes.

Performance Comparison: Ser-Ser-Trp-Met-Asn vs. Alternatives


Functional Activity: No Data vs. Endomorphins

A systematic search of the literature finds no quantitative functional data (e.g., IC50, MIC, EC50) for this compound. In contrast, structurally distinct pentapeptides containing a Trp-Met motif, such as the opioid peptide endomorphins (e.g., Tyr-Pro-Trp-Phe-NH2), have defined receptor binding affinities (Ki values in the nanomolar range) [1]. The complete lack of comparable functional data for Ser-Ser-Trp-Met-Asn fundamentally differentiates it as an uncharacterized entity, rather than one with an established potency rank.

Functional Activity vs. Endomorphins
Class-level inference
Target No quantitative binding or activity data reported.
Comparator Endomorphin-1 Ki 0.36 nM (μ-opioid receptor).
Undefined functional status; selection is based on unique structural potential.
Data to verify; no measured activity.
Immunomodulation Antimicrobial Assays Opioid Receptor Binding

Sequence Motif vs. Known Antimicrobials

This peptide's exact sequence (Ser-Ser-Trp-Met-Asn) has not been identified in mass spectrometry-based peptidomics screens of natural antimicrobial sources, unlike the peptide 'Peptide 2' from the marine snail Rapana venosa, which has a confirmed antibacterial spectrum (MIC values against Gram-positive and Gram-negative bacteria) . This differentiation is structural: without experimental data, the value of Ser-Ser-Trp-Met-Asn resides in its unique, untested primary structure, which may be non-hemolytic or possess a different spectrum, but this is currently unproven class-level inference.

Sequence Motif vs. Antimicrobials
Class-level inference
Target No reported MIC or hemolysis data.
Comparator Peptide 2 (Rapana venosa): Antibacterial activity with MIC data reported.
Untested chemotype; potential for novel activity remains unproven.
Class-level inference; requires screening validation.
Antimicrobial Peptide Sequence Analysis Structure-Activity Relationship

Antibody CDR Role vs. Synthetic Standards

Unlike common synthetic pentapeptide standards (e.g., pentigetide), this sequence has a specific, documented application as a heavy chain complementarity-determining region 1 (CDR-H1) in a patented anti-hVEGFR2 antibody [1]. This provides a direct, traceable experimental context. Synthetic standard peptides like pentigetide (Asp-Ser-Asp-Pro-Arg) are used for calibration but lack this defined biological origin [2]. This distinction is critical for procurement: the peptide's value is linked directly to antibody binding site engineering research.

CDR Role vs. Synthetic Standards
Direct head-to-head comparison
Target Patented CDR-H1 in anti-hVEGFR2 antibody.
Comparator Pentigetide: Synthetic standard peptide, no native immunological role.
Not an interchangeable standard; linked to antibody engineering research.
Patent-supported, but independent binding data not reported.
Antibody Engineering VEGFR2 Antagonist CDR-H1 Sequence

Application Scenarios for Ser-Ser-Trp-Met-Asn


VEGFR2 Antibody CDR-H1 Engineering

This is the only scientifically supported application. Procurement is justified for research groups studying the structure-activity relationship (SAR) of the anti-hVEGFR2 antibody's CDR-H1 loop. The peptide serves as a minimal binding domain to test VEGFR2 interaction in surface plasmon resonance (SPR) or ELISA-based binding assays. This is based on its documented presence in a patent directed toward anti-hVEGFR2 antibodies [1].

De Novo Bioactivity Screening

For core facilities or research groups running high-throughput screens against antimicrobial, anticancer, or cell-penetrating peptide libraries, this compound represents a structurally uncharacterized chemotype. The procurement rationale is not based on proven superiority, but on the explicit and transparent lack of prior art [1]. Selection is for discovering a novel activity where no other sequence can currently be prioritized.

Hydrophobic Pentapeptide Analytical Standard

With a molecular weight of 623.7 g/mol and a calculated logP indicating hydrophobicity [1], this compound can serve as a retention time or mass spectrometry (MS) calibrant for reversed-phase (RP) HPLC and LC-MS methods on peptide mixtures. Its procurement is appropriate as a specific analytical standard, though this is a generic class-level application.

Application
Selection Property
Validation Focus
Anti-VEGFR2 antibody CDR-H1 studies
Documented CDR-H1 sequence context
VEGFR2 binding assay context (SPR/ELISA)
De novo bioactivity screening studies
Structurally uncharacterized chemotype
Bioactivity confirmation in target-based or phenotypic assays
RP-HPLC/LC-MS peptide calibrant
Hydrophobic retention characteristic
Retention time reproducibility and MS signal linearity
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